KATP Channel Inhibitory Potency vs. In-Class Inhibitors of ASK1 and DUSP26
The target compound demonstrates an IC50 of 450 nM against the human ATP-sensitive inward rectifier potassium channel 1 (ROMK/Kir1.1), measured via a thallium flux assay [1]. This nanomolar potency is not transferable across the rhodanine class, as the specific target is dictated by the substituent. For biological context, a structurally distinct rhodanine-based compound, F1063-0967, exhibits an IC50 of 11.62 µM against the unrelated phosphatase DUSP26, which is over 25-fold less potent than the target compound's activity on its own target . In a separate study, the most active rhodanine-3-hexanoic acid derivatives were found to inhibit the kinase ASK1 with an IC50 of 0.2 µM (200 nM), establishing a sub-micromolar potency benchmark for this scaffold on specific kinases [2].
| Evidence Dimension | Enzyme/Cellular Target Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 450 nM (ROMK/Kir1.1) |
| Comparator Or Baseline | Comparator 1: F1063-0967 (DUSP26 Inhibitor, IC50: 11,620 nM); Comparator 2: ASK1 Inhibitor (IC50: 200 nM) |
| Quantified Difference | 25.8-fold more potent than F1063-0967 on its own target; comparable sub-µM potency to ASK1 inhibitor but on a distinct target. |
| Conditions | Target compound: Thallium Flux Assay. F1063-0967: In vitro enzyme assay. ASK1 inhibitor: In vitro kinase assay. |
Why This Matters
This positions the compound as a sub-µM inhibitor with a defined profile for ion channel screening panels, distinct from other potent kinase-targeting rhodanines.
- [1] BindingDB. BDBM265131 (US9718808, 6). Entry for 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid. Accessed 2026. View Source
- [2] European Journal of Medicinal Chemistry, 2013, 61, 104-115. Rational design of apoptosis signal-regulating kinase 1 inhibitors. View Source
